Nonanoic-9,9,9-D3 acid
Overview
Description
Nonanoic-9,9,9-D3 acid: is a deuterated analog of nonanoic acid, where three hydrogen atoms are replaced by deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in tracing studies and kinetic isotope effect investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nonanoic-9,9,9-D3 acid typically involves the deuteration of nonanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The deuterium gas is supplied in large quantities, and the reaction is monitored to ensure the desired level of deuteration is achieved.
Chemical Reactions Analysis
Types of Reactions: Nonanoic-9,9,9-D3 acid undergoes similar chemical reactions as nonanoic acid, including:
Oxidation: It can be oxidized to form nonanoic acid derivatives.
Reduction: It can be reduced to form nonanol.
Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Nonanoic acid derivatives.
Reduction: Nonanol.
Substitution: Various substituted nonanoic acid derivatives.
Scientific Research Applications
Chemistry: Nonanoic-9,9,9-D3 acid is used in kinetic isotope effect studies to understand reaction mechanisms and pathways. Its unique isotopic composition allows researchers to trace the movement of atoms during chemical reactions.
Biology: In biological research, this compound can be used as a tracer to study metabolic pathways and enzyme activities. The deuterium atoms provide a distinct signal in mass spectrometry, making it easier to track the compound’s fate in biological systems.
Medicine: In medical research, this compound can be used to study drug metabolism and pharmacokinetics. Its isotopic properties help in understanding how drugs are processed in the body and identifying potential metabolic intermediates.
Industry: In industrial applications, this compound can be used in the development of deuterated drugs, which often have improved stability and longer half-lives compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of Nonanoic-9,9,9-D3 acid is similar to that of nonanoic acid, but the presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to differences in bond vibrational frequencies and reaction kinetics.
Comparison with Similar Compounds
Nonanoic acid: The non-deuterated analog of Nonanoic-9,9,9-D3 acid.
Deuterated fatty acids: Other fatty acids with deuterium substitution, such as 9,9,9-Trideuteriodecanoic acid.
Uniqueness: this compound is unique due to its specific isotopic substitution, which provides distinct advantages in tracing studies and kinetic isotope effect investigations. Its properties make it a valuable tool in various scientific research applications, distinguishing it from non-deuterated and other deuterated fatty acids.
Properties
IUPAC Name |
9,9,9-trideuteriononanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKVWPVBMHYJY-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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